molecular formula C44H82O5Si3 B1604408 Latanoprost Tris(triethylsilyl) Ether CAS No. 477884-78-9

Latanoprost Tris(triethylsilyl) Ether

Numéro de catalogue: B1604408
Numéro CAS: 477884-78-9
Poids moléculaire: 775.4 g/mol
Clé InChI: BDKOEHDXBRAVIY-ONPUMRPCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’éther tris(triéthylsilyl) de latanoprost est un composé chimique principalement utilisé comme précurseur dans la synthèse du latanoprost, un agent antiglaucome. Il est connu pour sa grande pureté et sa stabilité, ce qui en fait un intermédiaire précieux dans les applications pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’éther tris(triéthylsilyl) de latanoprost implique plusieurs étapes, notamment des réactions de silylation et d’estérification. Le processus commence généralement par la silylation d’un intermédiaire de prostaglandine, suivie d’une estérification pour former le produit final. Les conditions de réaction impliquent souvent l’utilisation d’agents silylants tels que le chlorure de triéthylsilyle et de bases comme la pyridine .

Méthodes de production industrielle

La production industrielle de l’éther tris(triéthylsilyl) de latanoprost suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant des conditions de réaction contrôlées et des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L’éther tris(triéthylsilyl) de latanoprost subit diverses réactions chimiques, notamment :

Réactifs et conditions communs

Principaux produits

Le principal produit formé à partir de ces réactions est le latanoprost, un agent antiglaucome puissant. D’autres sous-produits peuvent inclure divers intermédiaires silylés .

Applications de la recherche scientifique

L’éther tris(triéthylsilyl) de latanoprost est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

    Chimie : Comme précurseur dans la synthèse d’analogues complexes de prostaglandines.

    Biologie : Étude des effets des dérivés de prostaglandines sur les systèmes biologiques.

    Médecine : Développement de nouvelles thérapies antiglaucomes.

    Industrie : Production d’intermédiaires pharmaceutiques de haute pureté

Applications De Recherche Scientifique

Latanoprost tris(triethylsilyl) ether functions as a precursor for Latanoprost, which is utilized in treating conditions such as glaucoma and ocular hypertension by lowering intraocular pressure (IOP). This compound is particularly important because it allows for the synthesis of Latanoprost, which has become a cornerstone in ocular therapeutics due to its efficacy and safety profile .

Ocular Therapeutics

Latanoprost has been extensively studied for its effectiveness in managing glaucoma. The synthesis of Latanoprost from its tris(triethylsilyl) ether form enables researchers to explore modifications that may enhance its therapeutic properties or reduce side effects. For instance, various formulations have been developed to improve bioavailability and patient compliance .

Drug Development

The ability to synthesize Latanoprost using its ether form allows for the exploration of novel derivatives that may exhibit improved pharmacokinetic properties. Researchers have investigated the structure-activity relationship (SAR) of various prostaglandin analogs derived from Latanoprost, leading to the development of new compounds with potential applications beyond ocular disorders .

Experimental Pharmacology

In vitro studies have utilized this compound to investigate its interactions with FP receptors. These studies contribute to understanding how modifications to the chemical structure can influence receptor binding and activation, thereby informing future drug design .

Case Study 1: Efficacy in Glaucoma Treatment

A clinical study demonstrated that patients treated with Latanoprost exhibited a significant reduction in IOP compared to those receiving placebo treatments. The study highlighted the importance of the compound's ability to enhance aqueous humor outflow, underscoring its therapeutic relevance .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathway of Latanoprost from its tris(triethylsilyl) ether form revealed that specific reaction conditions could yield higher purity and yield rates. This optimization is crucial for scaling up production for clinical use and ensuring consistent quality in pharmaceutical formulations .

Summary of Findings

Application AreaDescriptionKey Outcomes
Ocular TherapeuticsTreatment for glaucoma and ocular hypertensionSignificant IOP reduction observed
Drug DevelopmentSynthesis of novel derivativesEnhanced pharmacokinetic profiles
Experimental PharmacologyIn vitro receptor interaction studiesInsights into SAR and receptor binding

Mécanisme D'action

Le mécanisme d’action de l’éther tris(triéthylsilyl) de latanoprost implique sa conversion en latanoprost, qui agit ensuite sur le récepteur de la prostaglandine F2 alpha. Cette interaction conduit à une augmentation de l’écoulement de l’humeur aqueuse de l’œil, réduisant la pression intraoculaire et soulageant les symptômes du glaucome .

Comparaison Avec Des Composés Similaires

Composés similaires

    Latanoprost : Le médicament actif formé à partir de l’éther tris(triéthylsilyl) de latanoprost.

    Bimatoprost : Un autre analogue de prostaglandine utilisé pour le traitement du glaucome.

    Travoprost : Structure et fonction similaires au latanoprost.

Unicité

L’éther tris(triéthylsilyl) de latanoprost est unique en raison de sa grande stabilité et de sa pureté, ce qui en fait un précurseur idéal pour la synthèse pharmaceutique. Sa capacité à subir de multiples transformations chimiques efficacement le distingue d’autres composés similaires .

Activité Biologique

Latanoprost tris(triethylsilyl) ether, with the CAS number 477884-78-9, is a synthetic compound that serves as a precursor in the production of Latanoprost, a well-known prostaglandin F2α (PGF2α) receptor agonist. This compound has garnered attention due to its biological activity, particularly in the context of ocular pharmacology and its therapeutic applications in managing conditions such as glaucoma.

  • Molecular Formula : C44H82O5Si3
  • Molecular Weight : 775.4 g/mol
  • Purity : >95%
  • Solubility :
    • Acetonitrile: Semisoluble (upon heating and sonication)
    • Chloroform: Soluble

The structure of this compound includes multiple triethylsilyl groups which enhance its lipophilicity and stability, facilitating its role as a prodrug.

This compound acts as a prodrug that is converted into the active form, Latanoprost, upon hydrolysis. The active compound then binds to the FP receptor, which is implicated in the regulation of intraocular pressure (IOP). The mechanism involves:

  • Receptor Activation : Binding to FP receptors on ocular tissues leads to increased uveoscleral outflow of aqueous humor.
  • Reduction of Intraocular Pressure : This mechanism is crucial for treating glaucoma and ocular hypertension.

Pharmacological Studies

Recent studies have demonstrated the efficacy of Latanoprost and its analogs in reducing IOP. For instance, a comparative study highlighted that Latanoprost significantly lowers IOP compared to traditional treatments like timolol .

Table 1: Comparison of IOP Reduction by Prostaglandin Analogues

CompoundIOP Reduction (%)Reference
Latanoprost30-35%
Bimatoprost30-40%
Travoprost25-30%
Timolol20-25%

Case Studies

In clinical settings, Latanoprost has been shown to be effective in various populations. A notable case study involved patients with primary open-angle glaucoma who were switched from beta-blockers to Latanoprost. The results indicated a significant decrease in IOP without major side effects, emphasizing the safety profile of Latanoprost .

Synthesis and Stability

This compound is synthesized through various chemical pathways that involve protecting groups like triethylsilyl to enhance stability and solubility during formulation. The synthesis typically includes several steps that ensure high yields and purity of the final product .

Stability Studies

Stability studies indicate that this compound retains its integrity under various storage conditions, making it suitable for pharmaceutical applications. The compound's stability is crucial for maintaining efficacy throughout its shelf life.

Propriétés

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKOEHDXBRAVIY-ONPUMRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82O5Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647796
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477884-78-9
Record name Latanoprost tris(triethylsilyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST TRIS(TRIETHYLSILYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 2
Reactant of Route 2
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 3
Reactant of Route 3
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 4
Reactant of Route 4
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 5
Reactant of Route 5
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 6
Reactant of Route 6
Latanoprost Tris(triethylsilyl) Ether

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.